Technical Monograph: 3-(3-Bromophenyl)-3-hydroxy-tetrahydrofuran
Technical Monograph: 3-(3-Bromophenyl)-3-hydroxy-tetrahydrofuran
This guide serves as a technical monograph for 3-(3-Bromophenyl)-3-hydroxy-tetrahydrofuran , a specialized chiral building block used in medicinal chemistry for fragment-based drug design and the synthesis of polar aryl scaffolds.[1]
Nomenclature, Synthesis, and Application in Drug Discovery[1]
Identity & Nomenclature
Precise nomenclature is critical for patent searching and database registration.[1] This molecule features a tetrahydrofuran (THF) ring substituted at the C3 position with both a hydroxyl group and a 3-bromophenyl moiety, creating a quaternary carbon center.[1]
Core Identifiers
| Property | Detail |
| Common Name | 3-(3-Bromophenyl)-3-hydroxy-tetrahydrofuran |
| IUPAC Name | 3-(3-Bromophenyl)oxolan-3-ol |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| SMILES | OC1(C2=CC=CC(Br)=C2)CCOC1 |
| Stereochemistry | Racemic (contains one chiral center at C3); available as enantiomers (R/S) via chiral resolution.[1][2][3][4] |
Synonym Mapping
To ensure comprehensive database retrieval, researchers should utilize the following synonym strings:
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Systematic Variations:
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Inverted Indexing (Patent Style):
Structural Analysis & Chemical Properties
The molecule combines a polar ether scaffold (THF) with a lipophilic aryl halide .[1] The tertiary alcohol provides a hydrogen bond donor/acceptor site, while the bromine atom serves as a versatile handle for cross-coupling reactions.[1]
Physiochemical Profile[1]
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LogP (Predicted): ~2.1 (Moderate lipophilicity, favorable for CNS penetration).[1]
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H-Bond Donors: 1 (Tertiary -OH).[1]
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H-Bond Acceptors: 2 (Ether oxygen, Hydroxyl oxygen).[1]
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Solubility: Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[1]
Synthetic Methodology
The most robust synthesis of 3-aryl-3-hydroxytetrahydrofurans involves the nucleophilic addition of an aryl organometallic reagent to a cyclic ketone.[1]
Experimental Protocol: Grignard Addition
Objective: Synthesis of 3-(3-Bromophenyl)-3-hydroxy-tetrahydrofuran via Grignard addition.
Reagents:
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Substrate: Dihydrofuran-3(2H)-one (3-Ketotetrahydrofuran).
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Nucleophile: 3-Bromophenylmagnesium bromide (1.0 M in THF).[1]
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Solvent: Anhydrous Tetrahydrofuran (THF).[1]
Step-by-Step Workflow:
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Preparation: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
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Solvent Charge: Add anhydrous THF (50 mL) and Dihydrofuran-3(2H)-one (10.0 mmol). Cool the solution to -78°C using a dry ice/acetone bath.
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Nucleophile Addition: Dropwise add 3-Bromophenylmagnesium bromide (11.0 mmol, 1.1 equiv) over 20 minutes. Note: Slow addition prevents exotherm-driven side reactions.[1]
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Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
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Quench: Carefully quench with saturated aqueous NH₄Cl (20 mL) at 0°C.
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Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the target tertiary alcohol as a viscous oil.
Reaction Pathway Visualization[1]
Figure 1: Grignard synthesis pathway converting 3-ketotetrahydrofuran to the target tertiary alcohol.[1]
Applications in Drug Discovery
This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) due to its low molecular weight and specific vector orientation.[1]
Functionalization Strategies
The 3-bromo substituent allows for rapid diversification via Palladium-catalyzed cross-coupling, enabling the generation of libraries.[1]
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems.[1]
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Buchwald-Hartwig Amination: Introduction of amines to modulate solubility and pKa.[1]
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Deoxyfluorination: Conversion of the tertiary alcohol to a fluoride (using DAST) to block metabolism.[1]
Derivatization Workflow
Figure 2: Divergent synthesis strategies utilizing the bromine handle and hydroxyl group.[1]
Safety & Handling
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Hazard Identification: Irritant to eyes, respiratory system, and skin.[1]
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Handling: Manipulate in a fume hood. Wear nitrile gloves and safety glasses.[1]
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.
References
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National Center for Biotechnology Information (2025). 3-Hydroxytetrahydrofuran - PubChem Compound Summary. Retrieved from [Link][1]
- Google Patents (2000).Process for the preparation of 3-hydroxytetrahydrofuran derivatives (US6359155B1).
